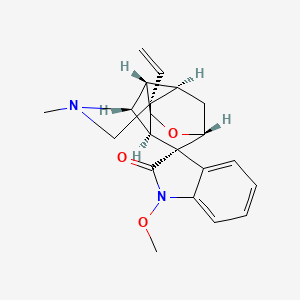
1-Ethynyl-4-methoxy-2-methylbenzene
Übersicht
Beschreibung
1-Ethynyl-4-methoxy-2-methylbenzene, or 1-E4M2MB, is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a member of the benzene family and is composed of a six-carbon ring with one ethynyl group and two methyl groups attached. It is a highly versatile compound, and its properties make it suitable for a variety of applications, including organic synthesis and drug discovery.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- Electrosynthesis and Characterization : Polymers like 1-methoxy-4-ethoxybenzene have been studied for their electrochemical properties, where their solubility, molecular weight, and electrical conductivity were characterized. Such polymers show potential in electronic applications due to their defined polymeric structure and electrical properties (Moustafid et al., 1991).
Chemical Synthesis and Reactions
Inclusion Complex Formation : A derivative of 1,3,5-triaroylbenzene, structurally related to 1-Ethynyl-4-methoxy-2-methylbenzene, forms stable inclusion complexes with benzene, suggesting potential applications in host-guest chemistry and molecular recognition (Pigge et al., 1999).
Oxidation Kinetics : Studies on the kinetics of oxidation of compounds structurally similar to this compound, like 1-hydroxy-4-methoxybenzene, reveal insights into the reactivity and stability of these compounds, which are crucial for their application in synthetic chemistry (Pelizzetti et al., 1975).
Materials Science
- Optical Properties of Alkoxy-Phenyleneethynylenes : Alkoxy-phenyleneethynylenes, related to this compound, have been synthesized and studied for their thermal stability and optical properties. These materials exhibit potential for applications in optoelectronics due to their unique emission properties (Amin et al., 2017).
Pharmacology and Biochemistry
Antibacterial Acylphloroglucinols : Compounds structurally related to this compound, isolated from the Hypericum genus, have shown anti-staphylococcal properties. Such research indicates the potential of these compounds in developing new antibacterial agents (Shiu & Gibbons, 2006).
- /?utm_source=chatgpt).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
As an aromatic acetylene derivative , it may interact with various biological targets, including enzymes and receptors, depending on its specific chemical structure and properties.
Mode of Action
It’s known that aromatic acetylene derivatives can undergo electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as melting point (30-34°c) and boiling point (222.7°C at 760 mmHg) suggest that it is a solid at room temperature and has a relatively high boiling point, which could impact its bioavailability and pharmacokinetics.
Result of Action
Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts , which suggests that it may participate in cycloaddition reactions, leading to the formation of new compounds.
Biochemische Analyse
Biochemical Properties
1-Ethynyl-4-methoxy-2-methylbenzene plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can interact with various enzymes and proteins, facilitating the formation of cycloadducts. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) results in the formation of cycloadducts
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its interaction with specific enzymes and proteins can lead to changes in cellular activities, which may have implications for therapeutic applications. Detailed studies on its cellular effects are still required to fully understand its impact on different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The ethynyl group in its structure allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. These molecular interactions are essential for elucidating the compound’s mechanism of action and its potential as a biochemical tool .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biomedical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, affecting its activity and function within the cell .
Eigenschaften
IUPAC Name |
1-ethynyl-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETBNYUYILAKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584120 | |
| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74331-69-4 | |
| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Ethynyl-4-methoxy-2-methylbenzene in the development of potential anticancer agents?
A1: this compound serves as a crucial building block in the synthesis of novel 1,2,3-triazole hybrids. [] These hybrids incorporate both phenol and 4-methoxy-2-methylphenyl groups linked by a 1,2,3-triazole ring. The synthesis utilizes click chemistry, a highly efficient and versatile approach in drug discovery. While the specific mechanisms of action of these hybrids are still under investigation, their anticancer activity is being evaluated. Further research aims to elucidate the precise ways in which these compounds interact with their targets and the downstream effects responsible for their anticancer properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)







